molecular formula C6H4BrClOS B3226760 2-(5-Bromo-2-thienyl)acetyl Chloride CAS No. 125772-35-2

2-(5-Bromo-2-thienyl)acetyl Chloride

Cat. No.: B3226760
CAS No.: 125772-35-2
M. Wt: 239.52 g/mol
InChI Key: SZUWDICEXLUJQU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)acetyl Chloride is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-thienyl)acetyl Chloride typically involves the acylation of 5-bromo-2-thiophene using acetyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-thienyl)acetyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(5-Bromo-2-thienyl)acetyl Chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-bromothiophene: Similar in structure but lacks the acetyl chloride group.

    5-Bromo-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an acetyl chloride group.

    2-Bromo-5-chlorothiophene: Similar halogenation pattern but lacks the acetyl group.

Uniqueness

2-(5-Bromo-2-thienyl)acetyl Chloride is unique due to its combination of a bromine atom, a thiophene ring, and an acetyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWDICEXLUJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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